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Compound of Interest

Compound Name: Pseudotropine

Cat. No.: B1682556 Get Quote

An In-depth Technical Guide to Pseudotropine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of pseudotropine, a significant

tropane alkaloid and a stereoisomer of tropine. This document details its fundamental chemical

properties, including its Chemical Abstracts Service (CAS) number and molecular formula. It

further delves into its synthesis, both through chemical reduction of tropinone and its natural

biosynthetic pathway. Detailed experimental protocols for its synthesis and analysis are

provided, alongside tabulated quantitative data for its physicochemical and spectral properties.

Visual diagrams of its biosynthetic pathway and a representative experimental workflow are

included to facilitate a deeper understanding of this important compound.

Core Chemical and Physical Data
Pseudotropine, a derivative of tropane, is a naturally occurring alkaloid found in plants of the

Solanaceae family.[1] It serves as a crucial building block in the synthesis of various

pharmacologically important compounds.
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Identifier Value

CAS Number 135-97-7

Molecular Formula C₈H₁₅NO

Molecular Weight 141.21 g/mol

IUPAC Name
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-

3-ol

Synonyms 3β-Tropanol, ψ-Tropine, 3-Pseudotropanol

Physicochemical Properties
Property Value

Melting Point 107-112 °C

Boiling Point 241 °C

Appearance Solid

Solubility Soluble in water, alcohol, and benzene

Synthesis of Pseudotropine
The synthesis of pseudotropine is primarily achieved through the stereoselective reduction of

tropinone. Both chemical and enzymatic methods have been effectively employed.

Chemical Synthesis: Meerwein-Ponndorf-Verley (MPV)
Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for

reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide

catalyst in the presence of a sacrificial alcohol, typically isopropanol.[2][3][4] This method is

advantageous due to its use of an inexpensive and environmentally friendly metal catalyst.[3]

Experimental Protocol: Stereoselective Reduction of Tropinone to Pseudotropine via MPV

Reduction
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Materials:

Tropinone

Aluminum isopropoxide

Anhydrous isopropanol

Anhydrous toluene

Sodium hydroxide solution (e.g., 1 M)

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve tropinone in anhydrous toluene.

Addition of Reagents: Add a solution of aluminum isopropoxide in anhydrous isopropanol to

the tropinone solution. The molar ratio of tropinone to aluminum isopropoxide should be

optimized, but a 1:1 ratio is a common starting point.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction by the slow addition of a sodium hydroxide solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic

extracts.

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium

sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude

product.

Purification: The crude pseudotropine can be purified by recrystallization from a suitable

solvent system (e.g., diethyl ether or a mixture of toluene and hexane) to obtain pure

crystals.[5][6][7][8][9]

Biosynthesis
In nature, pseudotropine is synthesized from tropinone through an enzymatic reduction

catalyzed by Tropinone Reductase II (TR-II).[1][10] This enzyme stereospecifically reduces the

carbonyl group of tropinone to the β-hydroxyl group of pseudotropine.[1] In contrast,

Tropinone Reductase I (TR-I) produces the α-hydroxyl isomer, tropine.[1]

Tropinone Pseudotropine Reduction

Tropinone
Reductase II (TR-II)

NADP+ 
NADPH  H-

Click to download full resolution via product page

Biosynthesis of Pseudotropine from Tropinone.

Experimental Analysis and Characterization
The identification and quantification of pseudotropine can be achieved through various

analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy being the most common.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds. For the analysis of tropane alkaloids like pseudotropine,

derivatization to their trimethylsilyl (TMS) ethers is often performed to improve thermal stability

and chromatographic behavior.[11][12]

Experimental Protocol: GC-MS Analysis of Pseudotropine

1. Sample Preparation (Derivatization):

Dissolve a known amount of the pseudotropine sample in a suitable anhydrous solvent

(e.g., pyridine or acetonitrile).

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30

minutes) to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent.

Mass Spectrometer: Agilent 5977A or equivalent.

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.
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MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Range: m/z 40-550.

3. Data Analysis:

The mass spectrum of the derivatized pseudotropine will show a characteristic

fragmentation pattern.[13][14][15][16][17]

Identification is confirmed by comparing the retention time and mass spectrum with that of a

known standard.

Quantification can be performed using an internal standard method.
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Sample Preparation

GC-MS Analysis

Data Processing

Pseudotropine Sample

Derivatization (TMS)

Injection
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Mass Detection
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Spectral Analysis &
Quantification
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A typical workflow for the GC-MS analysis of pseudotropine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the molecular structure of

pseudotropine.[18][19][20][21][22]

¹H-NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.0 m 1H H-3

~3.2 m 2H H-1, H-5

~2.3 s 3H N-CH₃

~2.1-1.5 m 8H H-2, H-4, H-6, H-7

~1.8 br s 1H OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C-NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~65.0 C-3

~62.0 C-1, C-5

~40.0 N-CH₃

~35.0 C-2, C-4

~26.0 C-6, C-7

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Mass Spectrometry Fragmentation
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The electron impact (EI) mass spectrum of pseudotropine exhibits a characteristic

fragmentation pattern that is useful for its identification.

m/z Proposed Fragment

141 [M]⁺

124 [M - OH]⁺

96 [M - C₂H₅O]⁺

82 [C₅H₈N]⁺ (Tropane ring fragment)

57 [C₄H₉]⁺

42 [C₂H₄N]⁺

Conclusion
This technical guide has provided a detailed overview of pseudotropine, covering its

fundamental chemical properties, synthesis, and analytical characterization. The information

and protocols presented herein are intended to be a valuable resource for researchers,

scientists, and professionals in the field of drug development and natural product chemistry.

The structured data tables and visual diagrams aim to facilitate a clear and comprehensive

understanding of this important tropane alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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